Calcium dichloride dihydrate

Description

Introduction and Fundamental Characterization

Chemical Identity and Nomenclature

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as calcium dichloride dihydrate , reflecting its composition of one calcium ion, two chloride ions, and two water molecules. Alternative names include calcium chloride dihydrate and the mineralogical term sinjarite , recognized by the International Mineralogical Association (IMA) under the symbol Snj. Regulatory documents often use calcium chloride dihydrate for labeling, while industrial catalogs may list synonyms such as Calcium Chloride, Dihydrate or This compound.

CAS Registry Number and Regulatory Identifiers

The Chemical Abstracts Service (CAS) registry number for this compound is 10035-04-8 . Additional regulatory identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| EC Number | 600-075-5 | |

| EC Index Number | 017-013-00-2 | |

| Hill Formula | CaCl₂·2H₂O | |

| Molar Mass | 147.01 g/mol |

These identifiers ensure standardized classification in chemical databases and regulatory frameworks.

Hydrate Classification and Stoichiometric Relationships

This compound is a stoichiometric hydrate , meaning it contains a fixed ratio of water molecules (2:1 H₂O:CaCl₂) under standard conditions. Unlike nonstoichiometric hydrates, which exhibit variable water content depending on environmental humidity, this compound maintains its dihydrate structure unless subjected to extreme desiccation. The IMA recognizes sinjarite’s formula (CaCl₂·2H₂O) as definitive, confirming its stoichiometric stability.

Historical Development

Early Isolation and Characterization Efforts

Calcium chloride derivatives were first documented in the 15th century, though systematic studies began in the 18th century. Early chemists referred to the compound as muriate of lime (Latin: murias calcis), derived from neutralizing hydrochloric acid with calcium hydroxide. The dihydrate form gained attention in the 19th century for its hygroscopic properties, which facilitated its use in desiccation applications.

Evolution of Industrial Production Methods

Initial production methods involved distilling ammonium chloride with lime, yielding calcium chloride as a byproduct. Modern synthesis routes prioritize direct neutralization of hydrochloric acid with calcium carbonate or hydroxide, streamlining large-scale production. Industrial-grade this compound is now manufactured under pharmacopeial standards (Ph Eur, BP, USP), ensuring consistency in purity and crystallinity.

Key Milestones in Structural Determination

The crystal structure of sinjarite (CaCl₂·2H₂O) was formally recognized by the IMA in 1979 (IMA1979-041), solidifying its mineralogical identity. X-ray diffraction studies confirmed its orthorhombic lattice, though challenges in generating 3D conformers persist due to unsupported atom valences in computational models.

Geological and Environmental Occurrence

Sinjarite Mineral Formation Mechanisms

Sinjarite forms in evaporite systems where calcium-rich brines undergo progressive dehydration. Its crystallization occurs under low-humidity conditions, typically in arid environments with sustained temperatures below 40°C. The mineral’s stability is contingent on maintaining a stoichiometric water content, distinguishing it from nonstoichiometric hydrates observed in organic compounds like brucine.

Brine Chemistry in Natural Evaporite Systems

In hypersaline lakes and marine basins, this compound precipitates as a secondary mineral during the late stages of brine evaporation. Its formation is often associated with halite (NaCl) and sylvite (KCl), reflecting shared ion dependencies in chloride-rich systems. The compound’s solubility (745 g/L at 20°C) enables dynamic recrystallization in fluctuating hydrological conditions.

Atmospheric Deposition Pathways

While natural atmospheric deposition is rare, anthropogenic activities—particularly road de-icing—introduce anhydrous calcium chloride into environments where it rapidly hydrates to form the dihydrate. This process contributes to localized mineral deposition in temperate regions, though sinjarite remains predominantly linked to geological rather than atmospheric origins.

Propriétés

Formule moléculaire |

CaCl2H4O2 |

|---|---|

Poids moléculaire |

147.01 g/mol |

Nom IUPAC |

calcium;dichloride;dihydrate |

InChI |

InChI=1S/Ca.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

Clé InChI |

LLSDKQJKOVVTOJ-UHFFFAOYSA-L |

SMILES canonique |

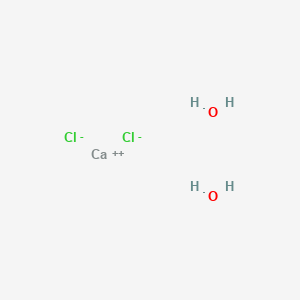

O.O.[Cl-].[Cl-].[Ca+2] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium dichloride dihydrate can be synthesized by reacting calcium carbonate with hydrochloric acid. The reaction is as follows:

CaCO3+2HCl→CaCl2+H2O+CO2

The resulting calcium chloride solution is then evaporated to obtain solid calcium chloride dihydrate .

Industrial Production Methods

Industrial production of calcium dihydrate dichloride often involves the Solvay process, where it is produced as a by-product. It can also be produced directly from limestone. The concentrated solution is cooled to form calcium chloride dihydrate crystals .

Analyse Des Réactions Chimiques

Thermal Dehydration Pathways

Calcium chloride dihydrate undergoes stepwise dehydration upon heating, forming intermediate hydrates before reaching the anhydrous state (CaCl₂). The reaction pathway and kinetics are influenced by temperature, water vapor pressure (p(H₂O)), and particle geometry .

Reaction Steps:

-

Surface Dehydration :

Initial dehydration occurs at particle surfaces, forming an anhydrous CaCl₂ (CC-AH) layer:This step accelerates under dry gas flow (e.g., N₂), which lowers p(H₂O) .

-

Intermediate Monohydrate Formation :

In the particle core, dihydrate converts to monohydrate (CaCl₂·H₂O, CC-MH) via a contracting geometry mechanism: -

Final Dehydration to Anhydrous CaCl₂ :

The monohydrate further dehydrates:

Kinetic and Thermodynamic Data:

Dissolution and Ionization:

In water, CaCl₂·2H₂O dissociates into Ca²⁺ and Cl⁻ ions, releasing hydration water:

This exothermic process (ΔHₛₒₗ ≈ −72.8 cal/g) significantly increases solution temperature .

Hydrolysis:

Under prolonged storage, aqueous solutions may undergo hydrolysis, forming trace HCl and Ca(OH)₂:

This lowers pH, necessitating fresh preparation for agricultural or laboratory use .

Carbonate Precipitation:

Reaction with K₂CO₃ yields calcium carbonate (CaCO₃) precipitate and KCl:

Key Notes :

-

The dihydrate’s water molecules are explicitly included in stoichiometry .

-

Reaction efficacy depends on ion concentration and temperature .

Phosphate Removal:

CaCl₂·2H₂O precipitates fluoride and phosphate ions from water:

Ammonia Recovery:

In a patented process, CaCl₂·2H₂O reacts with ammonium chloride (NH₄Cl) waste to recover NH₃:

Conditions :

Biomedical Use:

In ICSI (intracytoplasmic sperm injection), 5 mM CaCl₂·2H₂O supplementation improves fertilization rates by 15–20% in low-fertility cohorts, likely via calcium signaling modulation .

Phase Behavior and Stability

The CaCl₂–H₂O system exhibits complex hydrate transitions:

| Hydrate | Stability Range (°C) | p(H₂O) (kPa) | Notes |

|---|---|---|---|

| CaCl₂·6H₂O | < 29.9 | > 5.0 | Low-temperature form |

| CaCl₂·4H₂O | 29.9–45.3 | 3.0–5.0 | Metastable intermediate |

| CaCl₂·2H₂O | 45.3–176 | 0.1–3.0 | Common commercial form |

| CaCl₂·H₂O | 176–187 | < 0.1 | High-temperature hydrate |

| CaCl₂ (anhydrous) | > 187 | Near 0 | Hygroscopic solid |

Applications De Recherche Scientifique

De-icing Agent

Overview : Calcium dichloride dihydrate is widely used as a de-icing agent for roads, sidewalks, and parking lots during winter. Its ability to lower the freezing point of water makes it effective in melting ice even at low temperatures.

- Mechanism : When applied, it dissolves in moisture and forms a brine that prevents ice formation down to temperatures as low as -52 °C (-62 °F) .

- Environmental Impact : It is relatively harmless to vegetation and soil compared to sodium chloride, making it a preferred choice for environmentally sensitive areas .

Drying Agent

Overview : The hygroscopic nature of this compound allows it to absorb moisture from the air, making it an effective desiccant.

- Applications :

Food Additive

Overview : this compound serves as a food additive (E509) in the food industry, where it acts as a firming agent, stabilizer, and thickener.

- Usage Examples :

Concrete Accelerator

Overview : In construction, this compound accelerates the setting time of concrete mixtures, particularly beneficial in cold weather conditions.

- Benefits :

Drilling Fluid Additive

Overview : In the oil and gas industry, this compound is utilized as an additive in drilling fluids.

- Functionality :

Livestock Industry

Overview : this compound plays a crucial role in animal husbandry by improving feed quality and safety.

- Feed Quality Improvement :

- Nutritional Benefits :

-

De-icing Application Study

- A study conducted on the effectiveness of this compound as a de-icing agent showed that it outperformed traditional sodium chloride in terms of environmental safety and efficiency at lower temperatures.

-

Concrete Acceleration Research

- Research highlighted the improved early strength gain of concrete mixtures containing this compound compared to control mixtures without it, demonstrating its utility in cold-weather construction projects.

-

Livestock Feed Quality Improvement

- A case study on livestock operations revealed that incorporating this compound into animal feed significantly reduced dust levels and improved overall feed quality, leading to better animal health outcomes.

Mécanisme D'action

Calcium dichloride dihydrate dissociates in water to provide calcium and chloride ions. These ions are essential for various physiological processes. Calcium ions play a crucial role in muscle contraction, nerve function, and blood clotting. Chloride ions help maintain osmotic balance and acid-base balance in the body .

Comparaison Avec Des Composés Similaires

Calcium Chloride Anhydrous (CaCl₂)

| Property | Calcium Chloride Anhydrous | Calcium Chloride Dihydrate |

|---|---|---|

| Chemical Formula | CaCl₂ | CaCl₂·2H₂O |

| Water Content | 0% | 24.5% |

| Hygroscopicity | Extremely high | High, but lower than anhydrous |

| Solubility in Water | 745 g/100 mL (20°C) | 279 g/100 mL (20°C) |

| Applications | Deicing, dust control, drying agent | Pharmaceuticals, food additives, controlled moisture environments |

Key Differences :

Calcium Chloride Hexahydrate (CaCl₂·6H₂O)

| Property | Calcium Chloride Hexahydrate | Calcium Chloride Dihydrate |

|---|---|---|

| Water Content | 49.3% | 24.5% |

| Melting Point | 29.9°C | 176°C (decomposes) |

| Density | 1.71 g/cm³ | 0.835 g/cm³ (dihydrate) |

| Applications | Low-temperature phase change materials, laboratory reagents | Concrete acceleration, desiccants |

Key Differences :

- The hexahydrate’s lower melting point makes it suitable for thermal energy storage, unlike the dihydrate, which decomposes at higher temperatures .

Comparison with Other Metal Dichloride Dihydrates

Magnesium Dichloride Hexahydrate (MgCl₂·6H₂O)

| Property | Magnesium Dichloride Hexahydrate | Calcium Chloride Dihydrate |

|---|---|---|

| Water Content | 53.2% | 24.5% |

| Solubility | 542 g/L (20°C) | 1000 g/L (0°C) |

| Applications | Dust suppression, magnesium supplements | Deicing, food preservation |

| Hazards | Less corrosive, low toxicity | Corrosive to metals, skin irritant |

Key Differences :

Barium Dichloride Dihydrate (BaCl₂·2H₂O)

| Property | Barium Dichloride Dihydrate | Calcium Chloride Dihydrate |

|---|---|---|

| Toxicity | Highly toxic (CNS and cardiovascular effects) | Low toxicity in regulated doses |

| Solubility | 375 g/L (20°C) | 1000 g/L (0°C) |

| Applications | Laboratory reagent, fireworks | Construction, pharmaceuticals |

Key Differences :

- BaCl₂·2H₂O’s toxicity restricts its use to specialized industrial contexts, unlike CaCl₂·2H₂O’s broad commercial applications .

Research Findings and Industrial Relevance

- Concrete Acceleration : CaCl₂·2H₂O reduces setting time by 30–50% compared to anhydrous CaCl₂, which can cause rapid hardening and cracking .

- Pharmaceuticals : The dihydrate form is preferred in IV solutions due to controlled dissolution rates, minimizing hypercalcemia risks .

- DNA Storage : CaCl₂·2H₂O stabilizes DNA at 0.1 mM concentrations, outperforming MgCl₂ and LaCl₃ in maintaining structural integrity .

Q & A

Q. Analytical Methods :

- Complexometric Titration : EDTA-based titration for Ca²⁺ quantification (99.0–102.0% accuracy) .

- Impurity Profiling : ICP-OES for Mg²⁺, Na⁺, and sulfate (≤0.05% sulfate limit) .

- pH Testing : Verify aqueous solutions (50 g/L) maintain pH 7.5–11 .

Methodological Tip : Use ACS-grade CaCl₂·2H₂O (e.g., EMSURE®) for traceable impurity limits .

Advanced: How does hygroscopicity impact experimental design, and how can it be mitigated?

Challenges : Water absorption alters stoichiometry in humidity-sensitive reactions (e.g., organic synthesis).

Mitigation Strategies :

- Storage : Use desiccators with silica gel and monitor humidity via data loggers .

- In Situ Drying : Heat samples to 200°C for 2 hours pre-use to remove hydrated water .

Case Study : In protoplast fusion experiments, hygroscopicity was controlled by preparing media with 0.3% CaCl₂·2H₂O in sucrose-rich solutions to stabilize osmotic pressure .

Advanced: What role does this compound play in microbial culture media?

Application : Enhances cell wall stability in Streptomyces protoplast fusion.

Protocol :

Prepare a medium with 0.3% CaCl₂·2H₂O, 20.5% sucrose, and 0.6% MgCl₂·6H₂O .

Adjust pH to 7.0–7.2 to optimize ionic strength for membrane fusion .

Centrifuge at 2,300 × g to separate mycelia .

Data Reference : Table 1 in shows 85% protoplast regeneration efficiency using this method vs. 60% in older protocols.

Advanced: How can researchers resolve contradictions in stability data across studies?

Contradictions : Discrepancies in thermal stability (e.g., dehydration at 175°C vs. 200°C) .

Resolution Strategy :

- Replicate Conditions : Test decomposition points using TGA under inert gas to exclude oxidation .

- Cross-Validate Purity : Compare impurity profiles (e.g., Mg²⁺ content affects thermal behavior) .

Example : Higher Mg²⁺ (≥0.5%) lowers dehydration onset by 15°C due to eutectic effects .

Advanced: How does this compound interact in aqueous solutions with biomolecules?

Mechanism : Ca²⁺ ions coordinate with carboxylate groups in proteins/polymers, altering conformation.

Methodological Insight :

- Ionic Strength Effects : At 0.3% CaCl₂·2H₂O, Ca²⁺ stabilizes DNA-protein complexes in PEG fusion buffers .

- pH Dependency : Maintain pH >7 to prevent Ca(OH)₂ precipitation .

Application : Used in lake pigment synthesis as a precipitating agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.